molecular formula C22H24N2O3 B2602199 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide CAS No. 2034526-96-8

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Cat. No. B2602199
M. Wt: 364.445
InChI Key: LMPGHHGAIUHNAU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
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Scientific Research Applications

Neuropharmacological Research

Research on derivatives of cyclopropane carboxamide, similar in structure to the mentioned compound, has been instrumental in neuropharmacological studies. For instance, WAY-100635, a phenylpiperazine derivative closely related to the query compound, has been identified as a potent and selective antagonist of the 5-HT1A receptor, a serotonin receptor subtype. This has implications for studying neural pathways involved in mood regulation, anxiety, and depression. In slice preparations of the guinea pig dorsal raphe nucleus, WAY-100635 effectively abolished the inhibitory actions of serotonin and related agonists on neuronal firing, underlining its utility in dissecting serotonin-mediated neural processes (Craven, Grahame-Smith, & Newberry, 1994).

Radiopharmaceutical Development

The compound and its derivatives have also found applications in radiopharmaceutical research. [Carbonyl-11C]WAY-100635, for instance, is used in positron emission tomography (PET) to image the 5-HT1A receptor in vivo. This allows for the quantitative analysis of receptor binding and offers insights into the serotonin system's role in psychiatric and neurological disorders. Modeling strategies based on compartmental descriptions of the ligand's behavior provide essential data on specific binding and its reproducibility, paving the way for novel diagnostic and therapeutic strategies (Gunn, Lammertsma, & Grasby, 2000).

Antimicrobial and Antioxidant Studies

On the chemical synthesis front, compounds incorporating the cyclopropane carboxamide moiety have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, certain ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated significant antibacterial and antifungal properties, along with profound antioxidant potential. Such findings highlight the compound's versatility and potential in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Neurological Disorder Research

The structural analogs of the query compound have been assessed for their effects on neurological conditions, specifically Alzheimer's disease. Compounds with selective inhibition against histone deacetylase, resembling the chemical structure of the query compound, have shown potential in decreasing tau protein phosphorylation and aggregation. This suggests possible therapeutic avenues for treating neurodegenerative disorders, highlighting the compound's relevance in neurological research (Lee et al., 2018).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-24-12-9-15-13-16(7-8-18(15)24)19(25)14-23-21(26)22(10-11-22)17-5-3-4-6-20(17)27-2/h3-9,12-13,19,25H,10-11,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPGHHGAIUHNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3(CC3)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

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